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molecular formula C10H12BrFO B8650880 1-(5-Bromo-2-fluoro-phenyl)-butan-1-ol

1-(5-Bromo-2-fluoro-phenyl)-butan-1-ol

Cat. No. B8650880
M. Wt: 247.10 g/mol
InChI Key: UVAGGEUONBIJCX-UHFFFAOYSA-N
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Patent
US08318762B2

Procedure details

To a solution of 1-(5-bromo-2-fluoro-phenyl)-butan-1-ol (6.2 g, 25 mmol) in dry CH2Cl2 (60 mL) were added pyridinium dichromate (19.0 g, 50.3 mmol) and molecular sieves powder (1.24 g) at room temperature and stirred overnight. The reaction mixture was filtered through diatomaceous earth and washed with diethyl ether (200 mL). The combined CH2Cl2 and ether layers were dried over anhydrous Na2SO4, filtered and concentrated to give a crude product, which was purified by column chromatography using 5% ethyl acetate/pet-ether as eluents to afford 1-(5-bromo-2-fluorophenyl)butan-1-one (4.6 g, 75%) as a syrup. 1H NMR (CDCl3): δ 8.0 (m, 1H), 7.5-7.6 (m, 1H), 7.0 (t, 1H), 2.9-3.0 (m, 2H), 1.7 (q, 2H), 1.0 (t, 3H).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:13])=[C:6]([CH:8]([OH:12])[CH2:9][CH2:10][CH3:11])[CH:7]=1.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:13])=[C:6]([C:8](=[O:12])[CH2:9][CH2:10][CH3:11])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(CCC)O)F
Name
Quantity
19 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
powder
Quantity
1.24 g
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through diatomaceous earth
WASH
Type
WASH
Details
washed with diethyl ether (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined CH2Cl2 and ether layers were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(CCC)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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